

Application Notes & Protocols: Cog 133 TFA

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Compound of Interest

Compound Name: Cog 133 tfa

Cat. No.: B15609290

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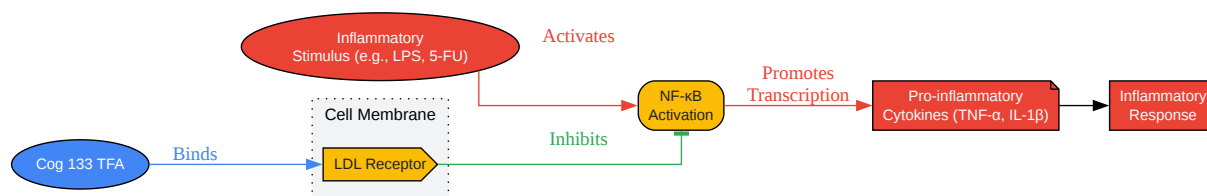
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Introduction

Cog 133 TFA is the trifluoroacetate salt of Cog 133, a 17-amino acid mimetic peptide derived from the receptor-binding region (residues 133-149) of human Apolipoprotein E (ApoE).[1][2] The peptide sequence is Ac-LRVRLASHLRKLRKRL-NH₂. [3] **Cog 133 TFA** is recognized for its potent anti-inflammatory and neuroprotective properties.[4][5] It functions by competing with the native ApoE holoprotein for binding to the low-density lipoprotein (LDL) receptor and also acts as an antagonist of the $\alpha 7$ neuronal nicotinic acetylcholine receptor (nAChR).[2][4] These characteristics make **Cog 133 TFA** a valuable tool for investigating cellular pathways related to inflammation, neurodegeneration, and chemotherapy-induced side effects like intestinal mucositis.[1]

Mechanism of Action

Cog 133 exerts its biological effects through multiple pathways. Primarily, it binds to members of the LDL receptor family, which is thought to trigger downstream anti-inflammatory signaling. [2] This interaction has been shown to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β), partly through the inhibition of the NF- κ B signaling pathway.[1] Additionally, Cog 133 is a known antagonist of nAChRs with an IC₅₀ of 445 nM, which may contribute to its neuroprotective effects.[3][4]



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Fig. 1: Proposed anti-inflammatory mechanism of **Cog 133 TFA**.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Cog 133 TFA** in various experimental models.

Parameter	Value	Model System	Reference
IC ₅₀ (nAChR)	445 nM	Xenopus Oocytes expressing nAChRs	[4]
Effective In Vitro Conc.	0.2 - 20 μM	IEC-6 Cells (Cell Migration)	[1][6]
Effective In Vivo Dose	0.3, 1.0, 3.0 μM	Murine Model of Intestinal Mucositis (i.p.)	[1][7]
Effective In Vivo Dose	1 mg/kg	Murine Model of Pulmonary Fibrosis (intratracheal)	[4][5]

Peptide Handling and Preparation

Reconstitution of Lyophilized Peptide

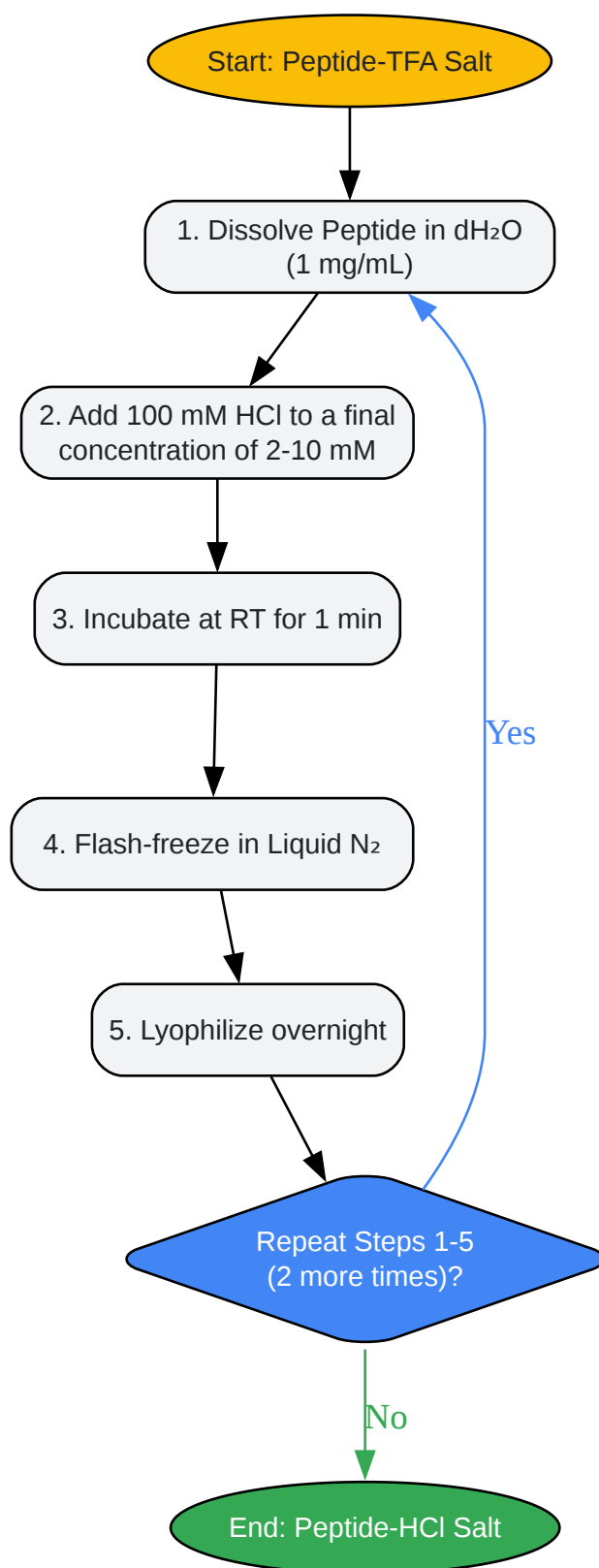
Cog 133 TFA is typically supplied as a lyophilized powder.

- Before opening, centrifuge the vial at low speed to ensure all powder is at the bottom.
- Reconstitute the peptide in a sterile, isotonic buffer such as PBS or sterile water. For a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.[\[6\]](#)
- If the peptide does not dissolve completely, the solution can be warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath.[\[6\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term storage.[\[1\]](#)

Protocol: Trifluoroacetic Acid (TFA) Removal

Residual TFA from peptide synthesis can interfere with biological assays.[\[8\]](#)[\[9\]](#) A common method to exchange the TFA salt for a hydrochloride (HCl) salt is recommended for sensitive applications.[\[9\]](#)[\[10\]](#)

- Dissolve the lyophilized peptide in distilled water to a concentration of 1 mg/mL.[\[9\]](#)
- Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[\[8\]](#)
[\[9\]](#)
- Let the solution stand at room temperature for at least one minute.[\[9\]](#)
- Flash-freeze the solution in liquid nitrogen.[\[10\]](#)
- Lyophilize the frozen solution overnight until all liquid is removed.[\[9\]](#)
- To ensure complete removal, repeat this process (re-dissolving in dilute HCl, freezing, and lyophilizing) at least two more times.[\[8\]](#)[\[9\]](#)
- After the final lyophilization, the resulting peptide-HCl salt is ready for use in experiments.



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Fig. 2: Workflow for TFA removal via HCl exchange and lyophilization.

Experimental Protocols

Protocol 1: In Vitro Wound Healing / Cell Migration Assay

This protocol is based on studies using the IEC-6 intestinal epithelial cell line to model mucosal healing.^{[1][11]}

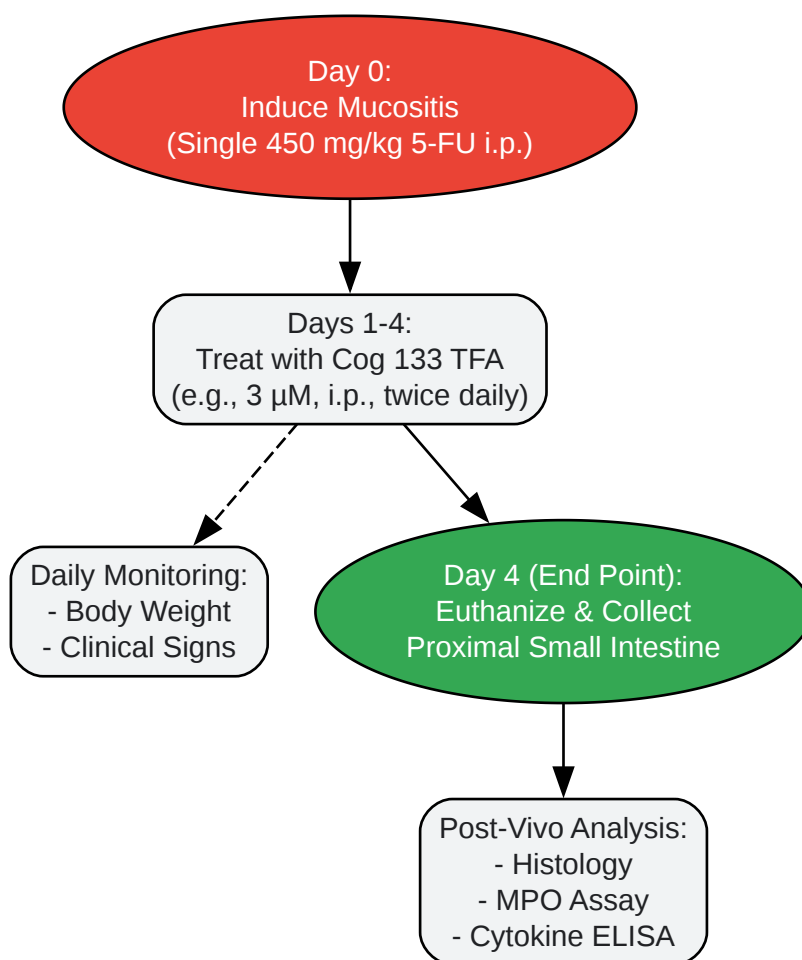
- **Cell Seeding:** Seed IEC-6 cells in 6-well plates and grow to 90-100% confluency in DMEM.
- **Wound Creation:** Create a sterile "scratch" wound in the confluent monolayer using a p200 pipette tip.
- **Wash:** Gently wash the wells twice with PBS to remove detached cells.
- **Treatment:** Replace the medium with fresh glutamine-free DMEM.^[11] Add 1 mM 5-fluorouracil (5-FU) to induce cellular stress, along with varying concentrations of **Cog 133 TFA** (e.g., 0.2, 2, 20 μ M).^{[7][11]} Include a "5-FU only" control and an untreated control.
- **Imaging:** Immediately after treatment (0h), acquire images of the wound area using an inverted microscope.
- **Incubation:** Incubate the plates at 37°C and 5% CO₂ for 24 hours.
- **Final Imaging:** After 24 hours, acquire images of the same wound areas.
- **Analysis:** Measure the width of the wound at 0h and 24h. Calculate the percentage of wound closure to determine the rate of cell migration.

Protocol 2: In Vivo Murine Model of Chemotherapy-Induced Intestinal Mucositis

This protocol describes the induction of intestinal mucositis in mice using 5-FU, a model where Cog 133 has shown protective effects.^{[1][7]}

- **Animal Model:** Use Swiss or C57BL/6J mice (25-30g). All procedures must be approved by an Institutional Animal Care and Use Committee.

- Mucositis Induction: On Day 0, induce mucositis with a single intraperitoneal (i.p.) injection of 5-FU (450 mg/kg).^{[1][7]}
- **Cog 133 TFA** Preparation: Prepare fresh solutions of **Cog 133 TFA** in sterile isotonic PBS for injection.
- Treatment Administration: From Day 1 to Day 4, administer **Cog 133 TFA** via i.p. injection twice daily (12-hour intervals) at desired doses (e.g., 0.3, 1.0, and 3.0 μ M).^{[1][7]} A vehicle control group should receive PBS injections.
- Monitoring: Monitor animal weight and clinical signs daily.
- Euthanasia and Tissue Collection: On Day 4, euthanize the mice.^[1] Harvest the proximal small intestine for subsequent analysis.^[7]



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Fig. 3: Experimental workflow for the in vivo mucositis model.

Protocol 3: Assessment of Intestinal Inflammation

This protocol outlines key assays to quantify inflammation in intestinal tissue collected from Protocol 2.

A. Myeloperoxidase (MPO) Assay (Neutrophil Infiltration)

- Homogenize a weighed portion of the intestinal tissue in an appropriate buffer.
- Centrifuge the homogenate and collect the supernatant.
- Perform the MPO assay using a commercial ELISA kit or a standard colorimetric protocol, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration. [1]

B. Cytokine Measurement (ELISA)

- Process tissue homogenates as per the requirements of the ELISA kit.
- Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1 β and TNF- α , and anti-inflammatory cytokines like IL-10.[7][11]
- Normalize cytokine concentrations to the total protein content of the tissue homogenate.

Conclusion

Cog 133 TFA is a versatile research peptide for studying the roles of the ApoE pathway in inflammation and neuroprotection. The protocols provided here for in vitro cell migration and a well-established in vivo model of intestinal mucositis offer a framework for investigating its therapeutic potential and mechanism of action. Proper handling, including reconstitution and optional TFA removal, is critical for obtaining reliable and reproducible results.

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